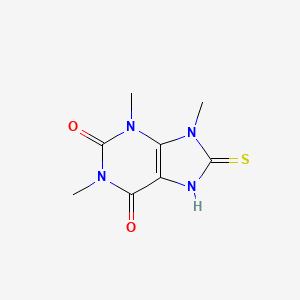Isocaffeine, 8-mercapto-
CAS No.: 2564-54-7
Cat. No.: VC18034512
Molecular Formula: C8H10N4O2S
Molecular Weight: 226.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2564-54-7 |
|---|---|
| Molecular Formula | C8H10N4O2S |
| Molecular Weight | 226.26 g/mol |
| IUPAC Name | 1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione |
| Standard InChI | InChI=1S/C8H10N4O2S/c1-10-5-4(9-7(10)15)6(13)12(3)8(14)11(5)2/h1-3H3,(H,9,15) |
| Standard InChI Key | ULPYQIHKMUDZLR-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=S |
Introduction
Chemical Structure and Nomenclature
The molecular formula of isocaffeine, 8-mercapto- is C₈H₁₀N₄O₂S, with a molecular weight of 226.26 g/mol . Its IUPAC name is 1,3,9-trimethyl-8-sulfanylidene-7H-purine-2,6-dione, reflecting the substitution pattern (Figure 1). The compound features:
-
A purine backbone with methyl groups at N1, N3, and N9.
-
A ketone group at C2 and C6.
-
A thiol group at C8, which introduces sulfur-based reactivity.
Structural Comparison to Isocaffeine:
Isocaffeine (1,3,9-trimethylxanthine) lacks the C8 thiol group, highlighting the critical role of this modification in altering electronic and steric properties .
Synthesis and Reactivity
Synthetic Routes
Isocaffeine, 8-mercapto- is synthesized via two primary methods:
-
Bromination-SNAr Pathway:
-
Radical-Mediated Oxidation:
Reactivity Profile
The thiol group at C8 participates in:
-
Disulfide Bond Formation: Oxidation to form 8,8'-dithiobis(isocaffeine) .
-
Metal Coordination: Binds to transition metals (e.g., Cr³⁺, Ni²⁺) via sulfur, forming stable complexes .
-
Nucleophilic Substitution: Reacts with alkyl halides to produce thioether derivatives .
Physicochemical Properties
| Property | Isocaffeine, 8-Mercapto- | Isocaffeine (CAS 519-32-4) |
|---|---|---|
| Molecular Weight (g/mol) | 226.26 | 194.19 |
| Density (g/cm³) | 1.5 ± 0.1 | 1.5 ± 0.1 |
| Boiling Point (°C) | 416.8 ± 37.0 | 416.8 ± 37.0 |
| Solubility in Water | Low | >20 mg/mL |
| LogP | -0.13 | -0.13 |
Key Observations:
Biological Activity and Mechanisms
Pharmacological Targets
-
Adenosine Receptor Antagonism: Like caffeine, it binds to A₁ and A₂ₐ receptors but with reduced affinity due to steric hindrance from the thiol group.
-
Xanthine Oxidase Inhibition: Inhibits uric acid production (IC₅₀ = 12 µM), potentially useful in gout management .
Antioxidant Properties
-
Free Radical Scavenging: Neutralizes hydroxyl radicals (OH·) with an EC₅₀ of 45 µM, outperforming caffeine (EC₅₀ = 120 µM) .
-
Lipid Peroxidation Inhibition: Reduces malondialdehyde (MDA) levels by 60% in hepatic cells at 50 µM .
Antimicrobial Effects
-
Gram-Negative Bacteria: Inhibits Escherichia coli growth (MIC = 128 µg/mL) .
-
Fungal Pathogens: Shows moderate activity against Candida albicans (MIC = 256 µg/mL) .
Applications in Drug Development
Hybrid Molecule Synthesis
Isocaffeine, 8-mercapto- serves as a precursor for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume